Echinacoside - 737806-07-4

Echinacoside

Catalog Number: EVT-7899881
CAS Number: 737806-07-4
Molecular Formula: C35H46O20
Molecular Weight: 786.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Echinacoside is an oligosaccharide.
Echinacoside is a phenylethanoid glycoside isolated from Echinacea angustifolia in 1950, and currently being investigated for the treatment of Parkinson's, Alzheimer's, atherosclerosis, osteoporosis, acute colitis, wound treatment, and hepatitis. Echinacoside has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions.
echinacoside is a natural product found in Jasminum mesnyi, Pedicularis plicata, and other organisms with data available.
Source

Echinacoside is primarily extracted from the roots of Cistanche deserticola, a plant used in traditional medicine. Other sources include Cistanche tubulosa and Echinacea purpurea. The concentration of echinacoside in these plants can vary significantly based on environmental factors, preparation methods, and plant part used for extraction .

Classification

Echinacoside belongs to the class of compounds known as phenylethanoid glycosides. These compounds are characterized by a phenylpropanoid backbone linked to a sugar moiety. Echinacoside is structurally related to other glycosides such as acteoside, which also exhibit similar biological properties .

Synthesis Analysis

Methods

The synthesis of echinacoside can be achieved through various methods:

  1. Natural Extraction: Traditional methods involve solvent extraction techniques, including water or alcohol extraction from the plant material. The yield typically ranges from 0.2% to 0.4% .
  2. Ultrasound-Assisted Extraction: This modern technique enhances extraction efficiency by using ultrasonic waves, which can significantly increase the concentration of echinacoside in extracts .
  3. Fermentation: Utilizing endophytic fungi, such as Penicillium sp., has been explored to optimize fermentation conditions, yielding up to 37.16 mg/L of echinacoside under controlled parameters .
  4. Chemical Synthesis: Total synthesis has been achieved through multi-step chemical processes, although this method is less common due to complexity and lower yields (approximately 4.5%) compared to natural extraction methods .

Technical Details

The extraction processes often involve careful control of temperature and time to prevent degradation of echinacoside, which is sensitive to enzymatic activity and oxidation during extraction . Advanced techniques like high-performance liquid chromatography (HPLC) are typically employed for purification and analysis of the compound post-extraction .

Molecular Structure Analysis

Structure

Echinacoside has a complex molecular structure characterized by a phenylpropanoid core with a glucose unit attached. Its chemical formula is C25H30O13C_{25}H_{30}O_{13}, and it has a molecular weight of approximately 494.5 g/mol.

Data

The structure can be represented as follows:

  • Molecular Formula: C25H30O13C_{25}H_{30}O_{13}
  • Molecular Weight: 494.5 g/mol
  • Functional Groups: Hydroxyl groups, ether linkages, and glycosidic bonds contribute to its biological activity.
Chemical Reactions Analysis

Echinacoside undergoes various chemical reactions that can influence its stability and efficacy:

  1. Hydrolysis: In aqueous solutions, echinacoside can hydrolyze into simpler phenolic compounds such as acteoside.
  2. Oxidation: Exposure to oxygen can lead to oxidative degradation, affecting its potency.
  3. Enzymatic Reactions: Enzymatic hydrolysis by glycosidases can also occur, leading to the breakdown of echinacoside into its aglycone forms.

These reactions necessitate careful handling during extraction and storage to maintain the integrity of echinacoside .

Mechanism of Action

Echinacoside exhibits several mechanisms through which it exerts its biological effects:

  1. Antioxidant Activity: Echinacoside scavenges free radicals, thereby protecting cells from oxidative stress.
  2. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  3. Neuroprotective Mechanisms: Echinacoside has been shown to protect neuronal cells from apoptosis through various signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Sensitive to heat and light; requires storage in cool, dark conditions.
  • pH Sensitivity: Stability can be affected by pH levels in solution.

Relevant analyses often include HPLC for quantification and purity assessment, ensuring that extracts meet pharmaceutical standards .

Applications

Echinacoside has numerous scientific uses:

  1. Pharmaceutical Applications: Investigated for use in formulations targeting oxidative stress-related conditions and inflammatory diseases.
  2. Nutraceuticals: Incorporated into dietary supplements for its health benefits.
  3. Cosmetic Industry: Used in formulations aimed at skin protection due to its antioxidant properties.

Research continues into enhancing the yield and efficacy of echinacoside through innovative extraction methods and synthetic approaches, reflecting its importance in both traditional medicine and modern therapeutic applications .

Neuropharmacological Mechanisms and Neurodegenerative Disease Applications

Modulation of Amyloid-β Aggregation and Toxicity in Alzheimer’s Disease

ECH exerts multi-faceted effects against Alzheimer's pathology by targeting amyloid-β (Aβ) production, aggregation, and clearance through several interconnected pathways:

  • Inhibition of BACE1 Translation: ECH binds directly to the endoplasmic reticulum (ER) stress sensor PERK (protein kinase RNA-like endoplasmic reticulum kinase), inhibiting its phosphorylation. This action suppresses the PERK/eIF2α pathway, subsequently reducing the translation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) – the rate-limiting enzyme in Aβ generation. In APPswe/PS1dE9 (2×Tg-AD) mice, ECH treatment (50 mg/kg/day for 3 months) significantly decreased cerebral BACE1 protein levels by approximately 40% without affecting its mRNA expression, leading to reduced Aβ deposition [1] [6].

  • Direct Anti-Amyloidogenic Activity: ECH inhibits Aβ fibrillization and destabilizes pre-formed fibrils. Spectroscopic and electron microscopy analyses demonstrate that ECH dose-dependently inhibits the conversion of hen egg-white lysozyme (HEWL) into amyloid fibrils, converting them into amorphous, non-toxic aggregates. This direct interference prevents neuronal toxicity associated with structured Aβ oligomers [1].

  • Cholinergic Protection: In Aβ1-42-infused rat models, ECH treatment (20 mg/kg/day) significantly reduced acetylcholinesterase (AChE) activity (p<0.01), restored cortical cholinergic function, and reversed Aβ-induced cognitive deficits in Morris water maze tests. This effect occurs through preservation of acetylcholine signaling pathways compromised by Aβ toxicity [1] [9].

  • F-actin Remodeling Enhancement: By promoting the interaction between PERK and filamin-A (FLNA), ECH modulates F-actin network reorganization. This enhances ER-plasma membrane communication, improves cellular stress responses, and reduces Aβ-induced cytoskeletal abnormalities in hippocampal neurons [6].

Table 1: Echinacoside's Multi-Target Effects on Alzheimer's Disease Pathways

MechanismMolecular Target/EffectExperimental ModelFunctional Outcome
BACE1 Regulation↓ PERK phosphorylation → ↓ BACE1 translationAPPswe/PS1dE9 mice40-50% reduction in Aβ plaques
Aβ Aggregation InhibitionConversion of fibrils → amorphous aggregatesHEWL model systemReduced Aβ oligomer neurotoxicity
Cholinergic Modulation↓ Acetylcholinesterase activityAβ1-42-infused ratsImproved cortical cholinergic function
Cytoskeletal Protection↑ PERK-FLNA interaction → F-actin remodelingPrimary neuronal culturesEnhanced ER-PM communication & proteostasis

Mitochondrial Function Preservation and Anti-Oxidative Stress Pathways

ECH significantly enhances neuronal resilience against oxidative damage and mitochondrial dysfunction through coordinated activation of endogenous defense systems:

  • Nrf2/ARE Pathway Activation: ECH promotes nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response elements (ARE). This is achieved by reducing the expression of Keap1 (Kelch-like ECH-associated protein-1), which normally sequesters Nrf2 in the cytoplasm. Once activated, Nrf2 upregulates heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), γ-glutamyl cysteine synthetase (γ-GCS), superoxide dismutase 1 (SOD1), and SOD2. In APP/PS1 mice, ECH treatment increased SOD activity by 35% and reduced reactive oxygen species (ROS) formation by 45% in cortical tissues [1] [4].

  • Mitochondrial Protection: ECH maintains mitochondrial membrane integrity, prevents cytochrome c release, and reduces intracellular calcium overload ([Ca²⁺]i) in neuronal cells exposed to toxins like H₂O₂. By preserving mitochondrial membrane potential (ΔΨm), ECH ensures continued ATP production and prevents apoptotic cascade initiation. Electron microscopy studies reveal ECH prevents mitochondrial swelling and cristae disintegration in Aβ-exposed neurons [1] [5].

  • Cross-Species Oxidative Defense: In Caenorhabditis elegans models, ECH extends lifespan by 22% and enhances oxidative stress resistance via the DAF-16/FOXO pathway (ortholog of mammalian FOXO transcription factors). ECH treatment increases expression of DAF-16 target genes sod-3 (mitochondrial SOD) and hsp-16.2 (heat shock protein), providing systemic protection against free radical damage [1].

  • TXNIP/Trx-1 Pathway Modulation: ECH inhibits thioredoxin-interacting protein (TXNIP), thereby enhancing thioredoxin-1 (Trx-1) activity – a critical regulator of cellular redox balance. This action suppresses NLRP3 inflammasome activation and reduces oxidative damage markers (8-OHdG and GP91) in AD models by over 30% [4].

Table 2: Echinacoside's Antioxidant and Mitochondrial Protective Mechanisms

PathwayKey Molecular ChangesCellular OutcomeDisease Relevance
Nrf2/ARE Activation↑ Nuclear Nrf2; ↑ HO-1, NQO1, SOD1/235-45% ↓ ROS; ↑ glutathioneAlzheimer's, Parkinson's
Calcium Homeostasis↓ Voltage-dependent Ca²⁺ influx; ↑ ΔΨmPrevents mPTP openingNeurodegeneration, excitotoxicity
DAF-16/FOXO Enhancement↑ sod-3, hsp-16.2 expression↑ Lifespan; oxidative resistanceAging-related neurodegeneration
TXNIP/Trx-1 Regulation↓ TXNIP → ↑ Trx-1; ↓ NLRP3 inflammasome↓ Oxidative damage markersNeuroinflammation reduction

Anti-Inflammatory and Anti-Apoptotic Effects in Parkinson’s Disease Models

ECH demonstrates robust neuroprotection in Parkinson's models through synergistic suppression of neuroinflammation and apoptotic pathways:

  • Microglial Inactivation and Cytokine Suppression: ECH significantly inhibits activation of microglia and astrocytes in the substantia nigra pars compacta (SNpc) of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced PD mice. This effect is mediated through downregulation of nuclear factor-kappa B (NF-κB) nuclear translocation, resulting in 60% reduction of pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) at doses of 20-40 mg/kg. These anti-inflammatory actions preserve dopaminergic neurons in the nigrostriatal pathway [1] [2].

  • Anti-Apoptotic Regulation: ECH modulates Bcl-2 family protein expression, reducing the pro-apoptotic Bax/Bcl-2 ratio by >50% in PC12 cells exposed to H₂O₂. This prevents mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase-3 activation. Additionally, ECH activates extracellular signal-regulated kinase (ERK) survival pathways, further enhancing neuronal resistance to apoptosis [1] [8].

  • Endoplasmic Reticulum Stress (ERS) Mitigation: In 6-hydroxydopamine (6-OHDA)-lesioned rats – a model of dopaminergic degeneration – ECH reduces the accumulation of seipin, an ERS-related protein implicated in PD pathogenesis. By suppressing Protein Kinase-like ER Kinase (PERK) and inositol-requiring enzyme 1α (IRE1α) activation, ECH prevents ERS-induced apoptosis in dopaminergic neurons of the substantia nigra [1].

  • Dopaminergic System Preservation: ECH administration (12.5 mg/kg) in MPTP-treated mice significantly increases striatal dopamine levels (p<0.01) and tyrosine hydroxylase-positive neurons in the SNpc by 30-40%. This functional preservation correlates with improved motor performance in rotarod and pole tests [1] [2].

Regulation of Autophagy and Endoplasmic Reticulum Stress in Amyotrophic Lateral Sclerosis

While clinical evidence remains limited, preclinical studies indicate ECH modulates proteostasis mechanisms relevant to ALS pathogenesis:

  • Mitochondrial Quality Control: ECH enhances mitochondrial proteostasis by upregulating Lon protease and heat shock protein 60 (HSP60) – crucial for refolding or degrading misfolded proteins within mitochondria. This is particularly relevant for mutant SOD1 (mSOD1) associated with familial ALS, which accumulates in mitochondrial intermembrane spaces, disrupting electron transport chain complexes and increasing ROS production. ECH helps maintain mitochondrial membrane potential in motor neurons exposed to mSOD1 [5] [7] [10].

  • Autophagy Flux Modulation: Through inhibition of mammalian target of rapamycin (mTOR) signaling, ECH enhances autophagic clearance of protein aggregates including mSOD1 and TAR DNA-binding protein 43 (TDP-43). In NSC-34 motor neuron-like cells expressing mSOD1⁹³ᴬ, ECH treatment increases LC3-II conversion (autophagosome marker) by 2.5-fold and reduces p62/SQSTM1 accumulation by 40%, indicating enhanced autophagic flux [1].

  • ER Stress Response Normalization: ECH attenuates prolonged activation of the PERK-eIF2α pathway in the spinal cord of SOD1ᴳ⁹³ᴬ mice. By reducing phosphorylated PERK levels, ECH prevents maladaptive ER stress responses that contribute to motor neuron apoptosis. This effect simultaneously improves ER-associated degradation (ERAD) and restores synaptic proteostasis [1] [6].

  • Fusion-Fission Dynamics: ECH promotes expression of mitofusin-2 (MFN2) and optic atrophy 1 (OPA1) proteins, facilitating mitochondrial fusion and preventing the excessive mitochondrial fragmentation observed in ALS motor neurons. This preserves mitochondrial network integrity and bioenergetic function under stress conditions [5].

Cholinergic and Dopaminergic System Modulation in Vascular Dementia

ECH demonstrates significant efficacy in vascular dementia (VD) models through neurotransmitter system modulation:

  • Acetylcholine (ACh) Augmentation: Using brain microdialysis coupled with HPLC-EC detection, studies in bilateral common carotid artery-occluded rats (VD model) reveal ECH (10 mg/kg) significantly increases extracellular ACh levels by 35% in the hippocampus and 28% in the striatum. Simultaneously, ECH reduces choline (ACh precursor) concentrations by 20-25%, suggesting enhanced ACh synthesis and release rather than precursor pool expansion [3].

  • Acetylcholinesterase (AChE) Inhibition: ECH demonstrates dose-dependent AChE inhibition in vitro (IC₅₀ ~12 μg/mL for alcoholic extracts) and in vivo. In AlCl₃-induced neurotoxicity models, ECH treatment reduced hippocampal AChE activity by 30%, comparable to rivastigmine effects. This enzymatic inhibition directly increases synaptic ACh availability and improves cholinergic transmission [9].

  • Dopaminergic Function Restoration: In chronic cerebral hypoperfusion models, ECH administration (20 mg/kg/day) significantly restores striatal dopamine and homovanillic acid (HVA) levels by 40-50% after 4 weeks. This correlates with improved performance in Morris water maze and nest-building tests, indicating enhanced cognitive and executive functions dependent on dopaminergic pathways [1] [3].

  • Neurovascular Coupling Improvement: ECH enhances cerebral blood flow in the hippocampal CA1 region by 25% in VD rats, as measured by laser Doppler flowmetry. This hemodynamic improvement supports neurotransmitter synthesis and release, particularly in vulnerable regions like the striatum and hippocampus [3].

Table 3: Echinacoside's Effects on Neurotransmitter Systems in Vascular Dementia Models

Neurotransmitter SystemECH InterventionBiochemical ChangeFunctional Outcome
Cholinergic System↑ ACh synthesis & release35% ↑ hippocampal ACh; 25% ↓ cholineImproved spatial memory
↓ AChE activity30% reduction in hippocampal AChEEnhanced synaptic ACh duration
Dopaminergic System↑ Dopamine synthesis & reuptake40-50% ↑ striatal dopamine & HVAImproved executive function
Neurovascular Unit↑ Cerebral blood flow (CA1 region)25% ↑ perfusion in hippocampusEnhanced metabolic support

Concluding Perspectives

Echinacoside represents a promising polypharmacological agent against neurodegenerative diseases through its ability to simultaneously modulate multiple pathological processes: protein misfolding (Aβ, α-synuclein), mitochondrial dysfunction, oxidative stress, neuroinflammation, and neurotransmitter deficits. Its effects on PERK signaling constitute a particularly important mechanism, as this ER stress sensor integrates proteostasis, inflammatory, and synaptic functions across AD, PD, ALS, and VD. Future research should prioritize advanced delivery systems to overcome bioavailability limitations and investigate combinatorial approaches with complementary neuroprotective agents. Nevertheless, ECH's extensive preclinical efficacy across diverse models underscores its significant therapeutic potential for halting neurodegenerative disease progression.

Properties

CAS Number

737806-07-4

Product Name

Echinacoside

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C35H46O20

Molecular Weight

786.7 g/mol

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1

InChI Key

FSBUXLDOLNLABB-ISAKITKMSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.